(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one
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Overview
Description
(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),11,13-trien-7-one: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),11,13-trien-7-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and oxidations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may be carried out using continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0?,?]tetradeca-1(10),11,13-trien-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Other Tricyclic Compounds: Various tricyclic compounds with similar core structures but different functional groups, which may exhibit distinct chemical and biological properties.
Uniqueness: The uniqueness of (6R)-4-hydroxy-2,8,14-triazatricyclo[840
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one |
InChI |
InChI=1S/C11H13N3O2/c15-8-4-9-11(16)13-5-7-2-1-3-12-10(7)14(9)6-8/h1-3,8-9,15H,4-6H2,(H,13,16)/t8?,9-/m1/s1 |
InChI Key |
IYCZDGSUEPCKTP-YGPZHTELSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)NCC3=C(N2CC1O)N=CC=C3 |
Canonical SMILES |
C1C(CN2C1C(=O)NCC3=C2N=CC=C3)O |
Origin of Product |
United States |
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